N-(2-hydroxy-2-phenylpropyl)benzamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)benzamide: is an organic compound with the molecular formula C16H17NO2 It is a benzamide derivative characterized by the presence of a hydroxy group and a phenyl group attached to the propyl chain
Mechanism of Action
Target of Action
It is known that benzamide derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific interactions depend on the exact structure of the benzamide derivative.
Mode of Action
Benzamide derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-hydroxy-2-phenylpropyl)benzamide are currently unknown due to the lack of research on this compound . Benzamide derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the solubility, permeability, and stability of a compound can significantly impact its bioavailability .
Result of Action
Benzamide derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and simplicity.
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated benzamides or other substituted derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxy-2-phenylpropyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its stability and reactivity .
Comparison with Similar Compounds
- 2-Hydroxy-N-(3-phenylpropyl)benzamide
- 3-Hydroxy-N-(2-hydroxyethyl)benzamide
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
Comparison: N-(2-hydroxy-2-phenylpropyl)benzamide is unique due to its specific structural features, such as the hydroxy group and phenyl group attached to the propyl chain. These features contribute to its distinct chemical and biological properties compared to other benzamide derivatives .
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-11,19H,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJCONLXLXVJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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